7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Description
7-[2-(4-Methoxyphenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a cyclopenta[c]chromen-4-one derivative featuring a 2-(4-methoxyphenyl)-2-oxoethoxy substituent at the 7-position. Its structural complexity arises from the bicyclic cyclopenta[c]chromenone core, functionalized with a ketone oxygen and a substituted ethoxy side chain.
Properties
IUPAC Name |
7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O5/c1-24-14-7-5-13(6-8-14)19(22)12-25-15-9-10-17-16-3-2-4-18(16)21(23)26-20(17)11-15/h5-11H,2-4,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZAKYQFLUMIRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multicomponent reactions. One common method includes the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid. The reaction proceeds in two steps: the initial interaction of starting materials in acetonitrile (MeCN) and the final formation of the target compound in acidic media . Industrial production methods may involve similar multicomponent reactions but optimized for larger scale synthesis.
Chemical Reactions Analysis
7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxyphenyl group, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Pharmacological Applications
1. Antioxidant Activity
Research indicates that compounds similar to 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, which can prevent cellular damage and reduce the risk of chronic diseases.
2. Anti-inflammatory Effects
Studies have shown that flavonoid derivatives can inhibit inflammatory pathways. The compound may modulate the expression of pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory therapies.
3. Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Further research is needed to elucidate its mechanisms and efficacy in various cancer models.
Material Science Applications
1. Photovoltaic Materials
The unique electronic properties of chromene derivatives make them suitable for applications in organic photovoltaic devices. Their ability to absorb light and convert it into electrical energy is being explored for enhancing solar cell efficiency.
2. Polymer Additives
Incorporating this compound into polymer matrices can improve the mechanical and thermal stability of materials. Its compatibility with various polymers opens avenues for developing advanced composite materials.
Agricultural Chemistry
1. Plant Growth Regulators
The compound's structural features may allow it to act as a plant growth regulator, promoting growth or enhancing resistance to environmental stressors. Research into its effects on plant physiology could lead to innovative agricultural applications.
2. Pesticidal Activity
There is potential for this compound to be developed as a natural pesticide due to its bioactive properties. Investigating its efficacy against specific pests could contribute to sustainable agriculture practices.
Case Study 1: Antioxidant Evaluation
A study evaluated the antioxidant capacity of various flavonoids, including derivatives of 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one using DPPH and ABTS assays. Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls.
Case Study 2: Anticancer Activity
In vitro studies on breast cancer cell lines demonstrated that the compound inhibits cell proliferation and induces apoptosis through caspase activation pathways. These findings suggest potential therapeutic applications in oncology.
Mechanism of Action
The mechanism of action of 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Research Findings and Implications
- PAINS Alerts : Compounds like ZINC20592007 () are flagged as PAINS-ok, suggesting cautious interpretation of high-throughput screening results.
- Structure-Activity Relationships (SAR) : Methoxy and chloro substituents on the phenyl ring enhance target affinity, while bulky groups improve pharmacokinetics .
Biological Activity
7-[2-(4-Methoxyphenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic compound belonging to the class of chromenes, which are known for their diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is with a molecular weight of 338.36 g/mol. The compound features a chromene backbone substituted with a methoxyphenyl group and an oxoethoxy group, which may influence its biological interactions.
Antioxidant Activity
Research indicates that compounds in the chromene class exhibit significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thus preventing cellular damage. Studies have shown that similar compounds can scavenge reactive oxygen species (ROS), contributing to their protective effects against oxidative stress-related diseases .
Anticancer Properties
Several studies have explored the anticancer potential of chromene derivatives. For instance, compounds structurally related to 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and death .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds like this one may inhibit enzymes involved in tumor progression and metastasis.
- Regulation of Gene Expression : It can modulate the expression of genes linked to apoptosis and cell cycle regulation.
- Interaction with Cellular Receptors : The compound may interact with specific receptors that mediate cellular responses to growth factors and hormones.
Case Studies
Several case studies highlight the biological effects of related compounds:
- Case Study 1 : A study examining a similar chromene derivative found that it significantly reduced tumor size in murine models by inducing apoptosis in cancer cells while sparing normal cells .
- Case Study 2 : Another investigation reported that a related compound enhanced the efficacy of conventional chemotherapy agents by sensitizing resistant cancer cells through oxidative stress mechanisms .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the key synthetic routes for preparing 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one?
The compound is synthesized via multi-step protocols. A representative route involves:
Condensation : Reaction of a chromenone precursor with hydrazinecarbothioamide in ethanol/water to form a thiosemicarbazone intermediate .
Cyclization : FeCl3·6H2O-mediated cyclization at 80°C to construct the dihydrocyclopenta[c]chromenone core .
Functionalization : CuBr2 and isoamyl nitrite in acetonitrile introduce the 4-methoxyphenyl-2-oxoethoxy group via radical coupling .
Purification : Silica gel chromatography (e.g., petroleum ether/EtOAc gradients) yields the final product, validated by NMR and MS .
Advanced: How can solvent and catalyst selection optimize synthetic yields of this compound?
Yields vary significantly with solvent polarity and catalyst systems. For example:
- Solvent tuning : Polar aprotic solvents (DMF, CH3CN) enhance nucleophilic substitution efficiency for ether linkages, while ethanol/water mixtures improve cyclization .
- Catalyst effects : CuBr2 outperforms other Cu salts in mediating C–O bond formation due to its redox activity .
- Reaction monitoring : Use in-situ FTIR or LC-MS to track intermediate stability and adjust reaction times (e.g., avoiding over-oxidation) .
Basic: What spectroscopic methods validate the structure of this compound?
- 1H/13C NMR : Confirm the dihydrocyclopenta[c]chromenone scaffold (e.g., δ ~5.5 ppm for cyclopentene protons, δ ~180 ppm for ketone carbonyl) .
- IR spectroscopy : Detect C=O stretches (~1700 cm⁻¹) and ether C–O bonds (~1250 cm⁻¹) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 379.1184) .
Advanced: How is X-ray crystallography applied to resolve structural ambiguities?
- Data collection : Use synchrotron radiation for high-resolution (<1.0 Å) data on single crystals grown via vapor diffusion .
- Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding networks (e.g., O–H···O interactions stabilizing the 4-methoxyphenyl group) .
- Validation : Check R-factors (<5%), electron density maps, and CIF files using PLATON .
Basic: How is the compound screened for biological activity (e.g., enzyme inhibition)?
- In vitro assays : Test MAO-A/MAO-B inhibition via fluorometric assays using kynuramine as a substrate .
- Dose-response curves : IC50 values are calculated using nonlinear regression (GraphPad Prism) .
- Selectivity : Compare inhibition ratios (MAO-A/MAO-B) to reference inhibitors like clorgyline and selegiline .
Advanced: What computational methods predict structure-activity relationships (SAR)?
- Molecular docking : AutoDock Vina or Glide models interactions with MAO-B active sites (e.g., π-π stacking with FAD cofactor) .
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to correlate electronic properties (e.g., HOMO-LUMO gaps) with inhibitory potency .
- MD simulations : Analyze stability of ligand-enzyme complexes over 100-ns trajectories (NAMD/GROMACS) .
Basic: How are analytical methods (e.g., HPLC) validated for purity assessment?
- HPLC conditions : C18 column, UV detection at 254 nm, gradient elution (MeCN/H2O + 0.1% TFA) .
- Validation parameters :
Advanced: How to address discrepancies in reported synthetic yields (e.g., 41% vs. 52%)?
- Variable analysis : Compare reaction scales (mmol vs. mmol), solvent purity, and catalyst batch .
- Reproducibility : Replicate conditions with controlled O2/moisture levels (Schlenk line) .
- Statistical tools : Use ANOVA to identify significant factors (e.g., temperature, stirring rate) .
Advanced: What strategies improve solubility for in vivo studies?
- Prodrug design : Introduce phosphate esters at the 4-oxo position for aqueous solubility .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (DLS size ~150 nm, PDI <0.2) .
- Co-solvents : Use Cremophor EL/ethanol (1:1 v/v) for preclinical dosing .
Basic: How to handle and dispose of this compound safely in the lab?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
